molecular formula C13H14ClN3OS B11795528 2-Chloro-5-(2-morpholinothiazol-4-yl)aniline

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline

Cat. No.: B11795528
M. Wt: 295.79 g/mol
InChI Key: YMECUOORJHLJIH-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline is a complex organic compound that features a thiazole ring substituted with a morpholine group and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-morpholinothiazol-4-yl)aniline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or acetone, and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-morpholinothiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act on focal adhesion kinase or other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-iodobenzoic acid
  • 2-Chloro-5-nitropyridine

Uniqueness

2-Chloro-5-(2-morpholinothiazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine and thiazole rings enhances its potential for diverse biological activities compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

2-chloro-5-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C13H14ClN3OS/c14-10-2-1-9(7-11(10)15)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6,15H2

InChI Key

YMECUOORJHLJIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

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